molecular formula C15H33BiO3 B1142432 Tris(tert-amyloxy) bismuth CAS No. 124687-44-1

Tris(tert-amyloxy) bismuth

Cat. No.: B1142432
CAS No.: 124687-44-1
M. Wt: 470.4
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Description

It is a white, odorless, and crystalline solid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(tert-amyloxy) bismuth is typically synthesized through the reaction of bismuth(III) chloride with tert-amyloxy lithium or tert-amyloxy magnesium reagents. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction . The general reaction scheme is as follows:

BiCl3+3(tertamyloxy)LiBi(Otertamyloxy)3+3LiClBiCl_3 + 3 (tert-amyloxy)Li \rightarrow Bi(O-tert-amyloxy)_3 + 3 LiCl BiCl3​+3(tert−amyloxy)Li→Bi(O−tert−amyloxy)3​+3LiCl

The reaction conditions usually involve low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tris(tert-amyloxy) bismuth undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth oxides.

    Reduction: It can be reduced to elemental bismuth under specific conditions.

    Substitution: The tert-amyloxy groups can be substituted with other ligands, such as halides or other alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas or hydrazine are used.

    Substitution: Halides like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Bismuth oxides (e.g., Bi2O3).

    Reduction: Elemental bismuth.

    Substitution: Bismuth halides or other bismuth alkoxides.

Scientific Research Applications

Pharmaceutical Applications

Bismuth compounds are widely recognized for their medicinal properties, particularly in treating gastrointestinal disorders. Tris(tert-amyloxy) bismuth may exhibit similar properties due to the inherent characteristics of bismuth:

  • Antimicrobial Activity : Bismuth compounds have been utilized in the treatment of infections caused by Helicobacter pylori, which is linked to peptic ulcers and gastritis. Research indicates that bismuth compounds can enhance the effectiveness of antibiotics when used in combination therapies .
  • Gastroprotective Effects : The mechanism of action involves the formation of protective barriers in the gastrointestinal tract and the promotion of mucosal healing . Case studies have shown that formulations containing bismuth can significantly reduce symptoms associated with gastrointestinal distress.

Catalytic Applications

This compound can serve as a catalyst in organic synthesis reactions. Bismuth compounds are increasingly being used as environmentally friendly alternatives to traditional catalysts due to their low toxicity and effectiveness:

  • Organic Synthesis : Bismuth compounds facilitate various organic reactions, including oxidation and reduction processes. For instance, they have been employed in the synthesis of complex organic molecules with high efficiency .
  • Heterogeneous Catalysis : The compound may act as a reusable catalyst in protecting amino alcohols and carbonyl compounds, showcasing its versatility in synthetic applications .

Environmental and Industrial Applications

Bismuth's low toxicity makes it an attractive substitute for lead in various industrial applications:

  • Lead Replacement : this compound can be used in products traditionally containing lead, such as lubricants and glass manufacturing, thereby reducing environmental hazards associated with lead usage .
  • Cosmetic Applications : Bismuth compounds are also found in cosmetic formulations due to their aesthetic properties (e.g., luster), which can enhance product appeal while being less harmful than other heavy metal compounds .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a formulation containing this compound showed significant antimicrobial activity against H. pylori, outperforming conventional treatments when combined with other antibiotics. This highlights its potential as an adjunct therapy for gastrointestinal infections.

Case Study 2: Catalytic Efficiency

In a series of experiments, this compound was tested as a catalyst for the protection of carbonyl compounds. The results indicated high yields and selectivity, showcasing its utility in organic synthesis while minimizing waste—an essential factor in green chemistry initiatives.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmaceuticalsTreatment of H. pylori infectionsEnhanced efficacy when combined with antibiotics
Organic SynthesisCatalysis in organic reactionsHigh yields and selectivity
EnvironmentalLead replacement in lubricants and glassReduced environmental impact
CosmeticsUse in nail polishes and lipsticksAesthetic enhancement with lower toxicity

Mechanism of Action

The mechanism of action of tris(tert-amyloxy) bismuth involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects . It also interacts with cellular membranes, causing structural damage and inhibiting microbial growth . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt essential biological processes is well-documented .

Comparison with Similar Compounds

    Triphenylbismuth: Another organobismuth compound with similar applications in organic synthesis and catalysis.

    Bismuth subsalicylate: Known for its medicinal properties, particularly in treating gastrointestinal disorders.

    Bismuth(III) chloride: A common precursor for various bismuth compounds.

Uniqueness: Tris(tert-amyloxy) bismuth is unique due to its specific tert-amyloxy ligands, which provide distinct chemical properties and reactivity compared to other bismuth compounds. Its solubility in organic solvents and stability under various conditions make it particularly valuable in both research and industrial applications.

Biological Activity

Tris(tert-amyloxy) bismuth is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

This compound can be synthesized through the reaction of bismuth trichloride with tert-amyl alcohol in the presence of a base. The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Research indicates that bismuth compounds exhibit significant antimicrobial properties. This compound has been evaluated against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antimicrobial agents. For instance, studies have shown that similar bismuth complexes can inhibit the growth of Helicobacter pylori, a common gastrointestinal pathogen.

Pathogen MIC (μg/mL) Reference
Helicobacter pylori8.84
Staphylococcus aureus12.5
Escherichia coli10

Anticancer Activity

This compound has also shown promising results in anticancer studies. Various bismuth complexes have been screened for cytotoxicity against cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound demonstrated significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics like cisplatin.

Cell Line IC50 (μM) Reference
MCF-75.0
HeLa4.5
OVCAR-3 (cisplatin-resistant)3.2

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Bismuth compounds can interfere with key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Disruption of Cellular Processes : Studies suggest that these compounds may disrupt cellular signaling pathways critical for pathogen survival and cancer cell growth.
  • Formation of Reactive Oxygen Species (ROS) : Bismuth complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • A study demonstrated that this compound effectively inhibited H. pylori growth by disrupting its pH-buffering ability and damaging oxidative defense systems .
  • Another investigation revealed that this compound exhibited cytotoxicity against multiple cancer cell lines, outperforming traditional chemotherapeutics in some cases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tris(tert-amyloxy) bismuth and related organobismuth compounds?

  • Methodological Answer : Synthesis typically involves reacting bismuth nitrate with alkoxide ligands under controlled conditions. For example, details a method where bismuth hydroxide is precipitated using NaOH, washed to remove electrolytes, and then peptized with stabilizing agents like sucrose. Similarly, highlights the use of maltol ligands in alkaline conditions (pH adjusted with NaOH) to form bismuth complexes. Key steps include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation and using stoichiometric ratios (e.g., 1:3 metal-to-ligand) for optimal yield .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Identifies ligand coordination via shifts in ν(C=O) and ν(O–H) bands (e.g., 50 cm⁻¹ decrease in ν(C=O) upon complexation, as in ).
  • NMR (¹H, ¹³C) : Detects deshielding effects on ligand carbons near the coordination site (e.g., C2, C3, C4 shifts in ).
  • X-ray Crystallography : Resolves coordination geometry (e.g., distorted pentagonal pyramidal structure with stereoactive lone pairs, as in ).
  • Elemental Analysis : Confirms stoichiometry (e.g., 1:3 Bi:ligand ratio in ). These techniques collectively validate structural integrity and electronic interactions .

Q. What safety measures are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation via fume hoods ().
  • Storage : Keep at 4°C under nitrogen, away from light and ignition sources. Solutions stored at -80°C (6 months) or -20°C (1 month) ().
  • Spill Management : Absorb spills with inert materials (e.g.,硅藻土) and dispose as hazardous waste (). Emergency protocols include rinsing exposed areas and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., pH, solvent) affect the coordination geometry and lone pair activity in this compound complexes?

  • Methodological Answer : Alkaline pH (e.g., via NaOH addition in ) promotes ligand deprotonation, enabling stronger Bi–O bonds. Solvent polarity influences peptization stability; for example, aqueous HNO3 in facilitates hydroxide precipitation, while organic solvents may alter dimerization (e.g., Bi…Bi interactions in ). Adjusting these parameters can shift coordination from six-coordinate (stereoactive lone pair) to higher-coordinate geometries .

Q. How can researchers resolve contradictions in reported structural data (e.g., coordination number discrepancies) for this compound derivatives?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For instance, X-ray data () may show six-coordinate geometry, while NMR ( ) might suggest dynamic behavior in solution. Computational modeling (e.g., DFT) can reconcile differences by simulating lone pair distortion under varying conditions ( ). Reproducing synthesis protocols (e.g., solvent purity, temperature) is also essential .

Q. What methodologies are recommended for studying the electrochemical behavior of this compound in solution?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measures redox potentials (e.g., -0.2 V shifts in alkaline solutions with additives, as in ).
  • Chronoamperometry : Determines nucleation mechanisms (e.g., 3D progressive growth in ).
  • Diffusion Coefficient Analysis : Calculated via Cottrell equation (e.g., 1.17×10⁻⁵ cm²/s in ). These methods elucidate electron transfer kinetics and deposition pathways .

Q. How can computational modeling complement experimental data in understanding the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations can predict band structures ( ) and lone pair stereactivity (). For example, comparing calculated IR/NMR spectra with experimental data () validates bonding models. Molecular dynamics simulations may explain solvent effects on dimerization ( ). Such integration bridges theoretical predictions with empirical observations .

Q. What are the challenges in applying this compound in targeted drug delivery, and how can they be methodologically addressed?

  • Methodological Answer : Key challenges include toxicity (e.g., nephropathy in ) and controlled release. Solutions involve:

  • Ligand Functionalization : Using biocompatible ligands (e.g., maltol in ) to reduce side effects.
  • Nanoparticle Encapsulation : As in , bismuth nanoparticles can enhance biocompatibility and targeting.
  • In Vitro/In Vivo Testing : Assess biodistribution via radiolabeling (e.g., ²¹²Bi isotopes) and toxicity via histopathology .

Properties

IUPAC Name

bismuth;2-methylbutan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFVTYUXJVLNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)[O-].CCC(C)(C)[O-].CCC(C)(C)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33BiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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